1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one typically involves the introduction of trifluoromethyl groups into a suitable precursor molecule. One common method is the reaction of a suitable enone precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The enone system can be reduced to form saturated alcohols or alkanes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or carboxylic acids, while reduction of the enone system may produce saturated alcohols or alkanes .
Scientific Research Applications
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, while the hydroxy and enone groups facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-2-hydroxy-6-methylhepta-2,5-dien-4-one
- 6-chloro-1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one
- 4-amino-6-methyl-1,1,1-trifluorohepta-3,5-dien-2-one
Uniqueness
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one is unique due to its specific combination of trifluoromethyl groups, hydroxy group, and enone system.
Properties
CAS No. |
62772-97-8 |
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Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h4-5,13H,3H2,1-2H3 |
InChI Key |
JBWWJROTMONGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C=C(C(F)(F)F)O |
Origin of Product |
United States |
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